3-chloro-N-ethyl-N-phenylpropanamide
Overview
Description
3-chloro-N-ethyl-N-phenylpropanamide is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated amide derivative that features a phenyl group, an ethyl group, and a chlorine atom attached to the propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-N-phenylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropanoyl chloride+N-ethyl-N-phenylamine→this compound+HCl
The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow reactors allow for better control of reaction parameters, such as temperature and pressure, and can minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-N-phenylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: Yields 3-chloropropanoic acid and N-ethyl-N-phenylamine.
Oxidation: Forms N-oxide derivatives
Scientific Research Applications
3-chloro-N-ethyl-N-phenylpropanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-N-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-methyl-N-phenylpropanamide
- 3-chloro-N-ethyl-N-(4-methylphenyl)propanamide
- 3-chloro-N-ethyl-N-(4-chlorophenyl)propanamide
Uniqueness
3-chloro-N-ethyl-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group and the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-N-ethyl-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMLUSLRVFUINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390886 | |
Record name | 3-chloro-N-ethyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-45-1 | |
Record name | 3-chloro-N-ethyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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